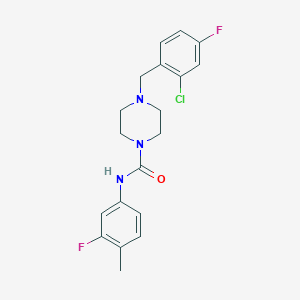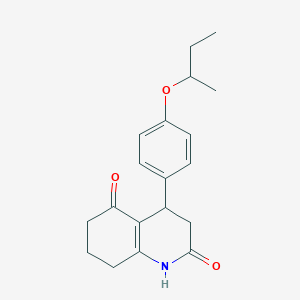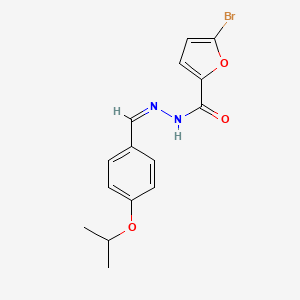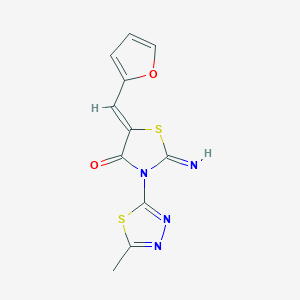![molecular formula C12H14F3N3OS B4794066 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Vue d'ensemble
Description
2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinases (JAKs). JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Mécanisme D'action
2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide inhibits JAK activity by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This results in the inhibition of downstream signaling pathways that are activated by cytokines, such as the JAK-STAT pathway. The JAK-STAT pathway plays a critical role in the regulation of immune responses, cell proliferation, and differentiation, making it a valuable target for therapeutic intervention.
Biochemical and Physiological Effects
2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell-based assays, 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to inhibit cytokine-induced cell proliferation and induce apoptosis in cancer cells. In animal models, 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to reduce inflammation in models of autoimmune disease and inhibit tumor growth in models of cancer. 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been shown to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and potency, well-characterized mechanism of action, and availability from commercial sources. However, there are also limitations to its use. 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to have off-target effects on other kinases, such as c-Src, which may complicate the interpretation of results. Additionally, the use of 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide in animal models may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the use of 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide in scientific research. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms or downstream signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other targeted therapies to enhance their efficacy. Additionally, the use of JAK inhibitors in clinical trials for the treatment of autoimmune diseases and cancer is an active area of research. Overall, 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been a valuable tool for the study of cytokine signaling pathways and their role in disease, and its continued use and development will be important for advancing our understanding of these pathways and for the development of new therapies.
Applications De Recherche Scientifique
2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been extensively used in scientific research as a JAK inhibitor to study cytokine signaling pathways and their role in disease. It has been shown to inhibit the activity of JAK1, JAK2, and JAK3, as well as other non-receptor tyrosine kinases such as Lyn and Fyn. 2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been used in a variety of cell-based assays to study the effects of JAK inhibition on cytokine signaling, cell proliferation, and apoptosis. It has also been used in animal models to study the role of JAK signaling in disease progression.
Propriétés
IUPAC Name |
1-(butanoylamino)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c1-2-4-10(19)17-18-11(20)16-9-6-3-5-8(7-9)12(13,14)15/h3,5-7H,2,4H2,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBDNSQYEOPQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)


![ethyl 2-[(4-chlorobenzoyl)amino]-5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4794020.png)
![methyl 2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4794021.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)